Cas no 7280-81-1 (3-Benzyladenine)

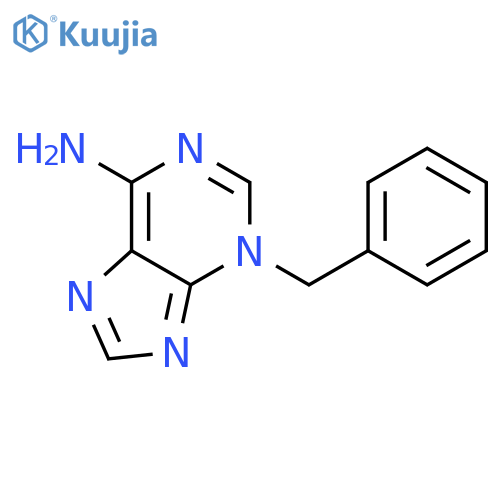

3-Benzyladenine structure

商品名:3-Benzyladenine

3-Benzyladenine 化学的及び物理的性質

名前と識別子

-

- 3H-Purin-6-amine,3-(phenylmethyl)-

- 3-Benzyl-3H-Purin-6-Amine

- 3-BENZYLADENINE

- 3-benzylpurin-6-amine

- 3-benzyl-3H-purin-6-ylamine

- 3-Benzyl-7-methyladenin

- 3-Benzyl-adenin

- 3-Bzade

- 3H-Purin-6-amine,3-(phenylmethyl)

- 6-Amino-3-benzylpurin

- Adenine,3-benzyl

- benzyl-3 adenine

- BDBM50488844

- NSC76926

- AB-323/13887461

- NCIOpen2_003912

- NSC 76926

- DTXSID30223124

- CS-0359756

- Oprea1_165750

- 3-benzyl-7H-purin-6-imine

- SCHEMBL5352368

- 3-Benzyladenine, 95%

- FT-0752309

- 3H-Purin-6-amine, 3-(phenylmethyl)-

- MFCD02167626

- 7280-81-1

- Adenine, 3-benzyl-

- NSC-76926

- CHEMBL2296739

- DB-081554

- 3-Benzyladenine

-

- MDL: MFCD02167626

- インチ: InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2

- InChIKey: ZRRXJVVXTVXDII-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2C=NC(=C3C2=NC=N3)N

計算された属性

- せいみつぶんしりょう: 225.10100

- どういたいしつりょう: 225.10144537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 268-275 °C

- ふってん: 373.4±52.0 °C at 760 mmHg

- フラッシュポイント: 179.6±30.7 °C

- PSA: 69.62000

- LogP: 2.03800

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3-Benzyladenine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R22; R37/38; R41

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

3-Benzyladenine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM236656-1g |

3-Benzyl-3H-purin-6-amine |

7280-81-1 | 97% | 1g |

$*** | 2023-05-29 | |

| Alichem | A019141485-500mg |

3-Benzyladenine |

7280-81-1 | 95% | 500mg |

$726.19 | 2023-09-01 | |

| TRC | B130408-10mg |

3-Benzyladenine |

7280-81-1 | 10mg |

$ 71.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1257139-100mg |

3H-Purin-6-amine,3-(phenylmethyl)- |

7280-81-1 | 95% | 100mg |

$105 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-231480-100 mg |

3-Benzyladenine, |

7280-81-1 | 100MG |

¥1,098.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-231480-100mg |

3-Benzyladenine, |

7280-81-1 | 100mg |

¥1098.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430426-100mg |

3-Benzyl-3H-purin-6-amine |

7280-81-1 | 97% | 100mg |

¥577.00 | 2024-07-29 | |

| 1PlusChem | 1P005F2Q-1g |

3H-Purin-6-amine,3-(phenylmethyl)- |

7280-81-1 | 97% | 1g |

$271.00 | 2023-12-16 | |

| eNovation Chemicals LLC | Y1257139-1g |

3H-Purin-6-amine,3-(phenylmethyl)- |

7280-81-1 | 95% | 1g |

$265 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430426-1g |

3-Benzyl-3H-purin-6-amine |

7280-81-1 | 97% | 1g |

¥2275.00 | 2024-07-29 |

3-Benzyladenine 関連文献

-

1. Chapter 14. Biological chemistry. Part (iv) Nucleic acidsR. J. H. Davies Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1975 72 396

-

L. Crombie,V. Gold,N. M. Atherton,J. N. Murrell,D. J. Millen,R. F. M. White,B. Capon,C. W. Rees,C. J. Timmons,E. S. Waight,D. Bryce-Smith,J. D. Connolly,K. H. Overton,G. W. H. Cheeseman,J. D. Hobson,J. S. Whitehurst,D. H. Hutson,D. J. Manners,T. L. V. Ulbricht Annu. Rep. Prog. Chem. 1964 61 193

-

3. The preparation and properties of some benzylated nucleosidesP. Brookes,A. Dipple,P. D. Lawley J. Chem. Soc. C 1968 2026

-

J. R. Jones,S. E. Taylor Chem. Soc. Rev. 1981 10 329

-

5. Proton transfer from heterocyclic compounds. Part III. Adenine and adenosineJohn A. Elvidge,John R. Jones,Conor O'Brien,E. Anthony Evans,Hilary C. Sheppard J. Chem. Soc. Perkin Trans. 2 1973 2138

7280-81-1 (3-Benzyladenine) 関連製品

- 4261-14-7(9-Benzyladenine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:7280-81-1)3-苄基腺嘌呤

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ